![molecular formula C13H12N4O3S B2863271 (6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) 4-methylbenzenesulfonate CAS No. 478046-23-0](/img/structure/B2863271.png)
(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C13H12N4O3S and its molecular weight is 304.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Potential for Asthma and Respiratory Disease Treatment
(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) 4-methylbenzenesulfonate and related compounds have been explored for their potential in treating asthma and other respiratory diseases. For instance, Kuwahara et al. (1997) synthesized a series of compounds related to this structure and found them to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. Specifically, compounds with a gem-dialkyl or a cycloalkylidene group in the sulfamoylpropyloxy group and a methyl group at the 7 position showed potent activity (Kuwahara, Kawano, Kajino, Ashida, & Miyake, 1997).
2. Anticancer Properties
Research has also delved into the potential anticancer properties of these compounds. Mamta et al. (2019) synthesized and evaluated a series of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines for cytotoxic activities against certain leukemia cell lines and a human breast adenocarcinoma cell line. The results showed that certain triazole derivatives exhibited potent cytotoxic activity, indicating potential as cancer treatment agents (Mamta, Aggarwal, Sadana, Ilag, & Sumran, 2019).
3. Structural and Theoretical Studies
There have been various structural and theoretical studies on these compounds to understand their properties better. For example, Sallam et al. (2021) conducted synthesis, crystal structure characterization, and density functional theory (DFT) calculations on triazole pyridazine derivatives. Such studies are crucial for understanding the molecular basis of their biological activities (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
4. Antiviral Activity
The antiviral potential of these compounds has also been investigated. Shamroukh and Ali (2008) found that certain 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives showed promising activity against hepatitis A virus (HAV), suggesting a possible role in antiviral therapy (Shamroukh & Ali, 2008).
5. Antibacterial and Antifungal Properties
These compounds have been evaluated for their antimicrobial properties as well. Prakash et al. (2012) synthesized bis([1,2,4]triazolo)[3,4-a:4′,3′-c]phthalazines and tested them against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Prakash, Aneja, Hussain, Kumar, Arora, Sharma, & Aneja, 2012).
Propriétés
IUPAC Name |
(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S/c1-9-3-5-11(6-4-9)21(18,19)20-12-7-10(2)16-17-8-14-15-13(12)17/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERFJZURBJKVNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=NN3C2=NN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(2-ethoxyphenyl)ethanediamide](/img/structure/B2863188.png)
![1-(4-butylphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2863189.png)
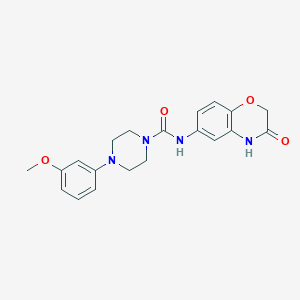
![Sodium;5-chloro-2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B2863192.png)
![ethyl 2-(2-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)thiazol-4-yl)acetate](/img/structure/B2863193.png)

![N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2863196.png)
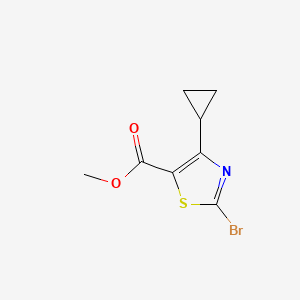
![(2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid](/img/structure/B2863198.png)

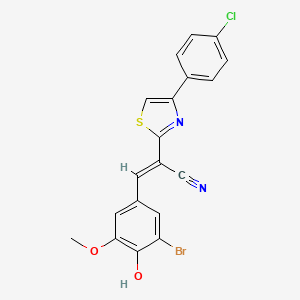
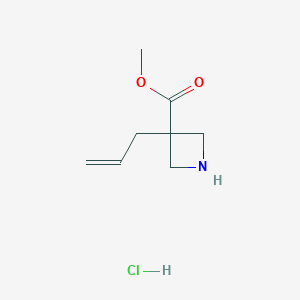
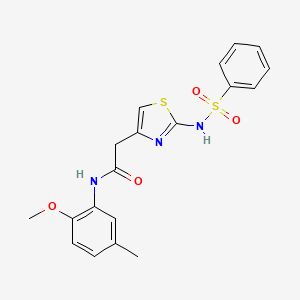
![7-[1-(2,4-Dichlorophenoxy)ethyl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2863211.png)
